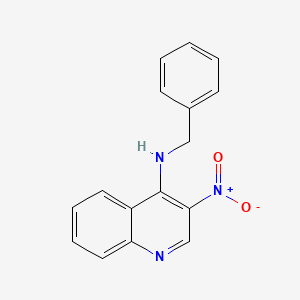

N-benzyl-3-nitroquinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-3-nitroquinolin-4-amine: is an organic compound with the molecular formula C16H13N3O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Nitration of Quinoline: The synthesis of N-benzyl-3-nitroquinolin-4-amine typically begins with the nitration of quinoline to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Benzylation: The next step involves the benzylation of the 4-amino group. This can be done using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: N-benzyl-3-nitroquinolin-4-amine can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups such as halogens or alkyl groups.

Oxidation: Oxidation reactions can further modify the quinoline ring, potentially leading to the formation of quinoline N-oxides.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Halogenating agents like chlorine or bromine, alkylating agents like alkyl halides.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: N-benzyl-3-aminoquinolin-4-amine.

Substitution: Various substituted quinoline derivatives.

Oxidation: Quinoline N-oxides.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-benzyl-3-nitroquinolin-4-amine can be synthesized through various methods, including nucleophilic substitution reactions involving nitroquinoline derivatives. The synthesis typically involves the reaction of 3-nitroquinoline with benzyl amine under specific conditions to yield the desired compound. The structural formula is represented as follows:C13H12N2O2This compound exhibits unique chemical properties that make it suitable for further modifications and applications in drug development.

Anticancer Activity

Recent studies have demonstrated that derivatives of nitroquinoline compounds, including this compound, exhibit promising anticancer properties. For instance, compounds derived from 4-nitroquinoline have shown significant antiproliferative activity against various cancer cell lines, including lung and colon cancers. A study reported that certain derivatives displayed activity comparable to established anticancer drugs like erlotinib .

Antiviral Properties

The imidazoquinoline derivatives, closely related to this compound, have been investigated for their antiviral properties. These compounds have shown efficacy in protecting cells from viral challenges, indicating potential therapeutic applications in viral infections .

Potential Drug Development

This compound is being explored as a lead compound for developing new drugs targeting specific diseases due to its favorable pharmacological profile. Its derivatives are being studied for their ability to inhibit key biological pathways involved in disease progression, particularly in cancer and viral infections.

Case Study: Anticancer Activity Evaluation

A recent study evaluated the anticancer activity of several nitroquinoline derivatives, including this compound, against human lung (A549) and colon (HCT116) cancer cell lines. The results showed that certain derivatives exhibited IC50 values comparable to standard chemotherapy agents, suggesting their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| This compound | A549 | 12 | Erlotinib | 10 |

| This compound | HCT116 | 15 | Oxaliplatin | 14 |

Case Study: Antiviral Efficacy

In another investigation, the antiviral efficacy of imidazoquinoline derivatives was assessed using a model of viral infection in guinea pigs. The results indicated that these compounds could significantly reduce viral load in treated subjects compared to controls, highlighting their potential as antiviral agents .

Mécanisme D'action

The biological activity of N-benzyl-3-nitroquinolin-4-amine is primarily attributed to its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA and proteins, leading to cytotoxic effects. The benzyl group enhances the lipophilicity of the molecule, facilitating its cellular uptake.

Comparaison Avec Des Composés Similaires

3-nitroquinoline: Lacks the benzyl group, making it less lipophilic.

N-benzylquinolin-4-amine: Lacks the nitro group, reducing its potential for bioreduction.

4-aminoquinoline: Lacks both the nitro and benzyl groups, significantly altering its chemical and biological properties.

Uniqueness: N-benzyl-3-nitroquinolin-4-amine is unique due to the presence of both the nitro and benzyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Propriétés

Numéro CAS |

99009-93-5 |

|---|---|

Formule moléculaire |

C15H11N3O2 |

Poids moléculaire |

265.27 g/mol |

Nom IUPAC |

3-nitro-N-phenylquinolin-4-amine |

InChI |

InChI=1S/C15H11N3O2/c19-18(20)14-10-16-13-9-5-4-8-12(13)15(14)17-11-6-2-1-3-7-11/h1-10H,(H,16,17) |

Clé InChI |

LMSFLDIVWGQKLO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-] |

SMILES canonique |

C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)[N+](=O)[O-] |

Solubilité |

not available |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.